M-peg7-(ch2)3-alcohol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of M-peg7-(ch2)3-alcohol typically involves the reaction of methoxy polyethylene glycol with a suitable alkylating agent to introduce the (ch2)3-alcohol moiety. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group, followed by the addition of the alkylating agent.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
M-peg7-(ch2)3-alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions
Major Products Formed
Scientific Research Applications
M-peg7-(ch2)3-alcohol has a wide range of scientific research applications:
Chemistry: Used as a PEG linker in the synthesis of various compounds.
Biology: Employed in the modification of biomolecules to enhance solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the formulation of cosmetics and personal care products to enhance the solubility and stability of active ingredients .
Mechanism of Action
The mechanism of action of M-peg7-(ch2)3-alcohol involves its ability to increase solubility and stability of compounds in aqueous media. The PEG spacer forms hydrogen bonds with water molecules, enhancing the solubility of the compound. The hydroxyl group allows for further derivatization, enabling the compound to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
M-peg6-(ch2)3-alcohol: Similar structure but with one less ethylene glycol unit.
M-peg8-(ch2)3-alcohol: Similar structure but with one more ethylene glycol unit.
M-peg7-(ch2)2-alcohol: Similar structure but with one less methylene group in the alkyl chain.
Uniqueness
M-peg7-(ch2)3-alcohol is unique due to its specific PEG spacer length and the presence of a hydroxyl group, which provides a balance between solubility and reactivity. This makes it particularly useful in applications requiring high solubility and the ability to undergo further chemical modifications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O8/c1-18-5-6-20-9-10-22-13-14-24-16-15-23-12-11-21-8-7-19-4-2-3-17/h17H,2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSMEWXPHXNVAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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